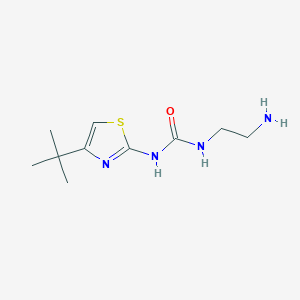

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS/c1-10(2,3)7-6-16-9(13-7)14-8(15)12-5-4-11/h6H,4-5,11H2,1-3H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBQBJOJODKKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Unsymmetrically Disubstituted Ureas

Unsymmetrically disubstituted ureas, such as the target compound, are typically synthesized by reacting N-alkyl or N,N-dialkylureas with amines bearing the desired substituents under controlled conditions. The process often involves:

- Starting with an N-alkylurea intermediate.

- Reacting it with an amine containing the heterocyclic group (e.g., 4-tert-butylthiazol-2-yl amine).

- Conducting the reaction at elevated temperatures (130–250 °C) to promote substitution.

- Removing ammonia formed during the reaction to drive the equilibrium toward product formation.

- Purifying the resulting urea by crystallization or recrystallization.

This method ensures high purity and yield of the unsymmetrically disubstituted urea products.

Preparation of the 4-tert-butylthiazol-2-yl Amine Intermediate

The 4-tert-butylthiazol-2-yl amine moiety can be introduced by synthesizing the corresponding amine precursor, which is then reacted with urea derivatives. Although direct literature on this exact intermediate is limited, related thiazolyl amines are typically prepared by:

- Functionalizing thiazole rings with tert-butyl groups via alkylation.

- Introducing the aminoethyl substituent by nucleophilic substitution or reductive amination.

- Purifying the amine prior to use in urea synthesis.

Synthesis of tert-Butylamine as a Building Block

The tert-butyl group in the thiazolyl moiety is often introduced through tert-butylamine synthesis, which is a key precursor step. A notable method includes:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Synthesis of tert-butyl urea | Urea + methyl tert-butyl ether (MTBE) + concentrated sulfuric acid (98%) at 20–25 °C, stirring 1–2 hours, standing 16 hours | Formation of tert-butyl urea intermediate | >90% yield (dry basis) |

| 2. Hydrolysis to tert-butylamine | Tert-butyl urea + 40% NaOH aqueous solution, reflux 3 hours, distillation at 42–46 °C | Hydrolysis and distillation to isolate tert-butylamine | >98% yield, >95% purity by GC |

This process avoids high temperature and pressure conditions, cyanide pollution, and costly equipment, making it economically favorable and environmentally safer compared to traditional catalytic amination methods.

Specific Preparation of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-yl)urea

Based on the general methods for unsymmetrically disubstituted ureas and the availability of tert-butylamine and thiazolyl amine intermediates, the preparation of the target compound can be summarized as follows:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1. Formation of N-alkylurea intermediate | Urea + 2-aminoethylamine (ethylenediamine) | Stirring at 20–25 °C to form 1-(2-aminoethyl)urea | Intermediate for further reaction |

| 2. Reaction with 4-tert-butylthiazol-2-yl amine | N-alkylurea + 4-tert-butylthiazol-2-yl amine | Heating at 130–250 °C, continuous addition of amine, removal of ammonia | Formation of this compound |

| 3. Purification | Cooling, crystallization, washing, drying | Isolated pure urea derivative | High purity product suitable for applications |

The reaction is typically carried out in an inert solvent or melt phase, with careful control of temperature and amine addition rate to maximize yield and purity.

Analytical and Purification Considerations

- Purity Assessment: Gas chromatography and melting point determination are standard for assessing purity.

- Crystallization: The crude product is often recrystallized from water or organic solvents to remove impurities.

- Byproduct Removal: Ammonia generated during the reaction is continuously removed to shift equilibrium toward product formation.

- Drying: Vacuum drying at moderate temperatures (70–80 °C) ensures removal of residual solvents and moisture.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Urea, 2-aminoethylamine, 4-tert-butylthiazol-2-yl amine |

| Reaction temperature | 130–250 °C |

| Reaction atmosphere | Normal pressure or slight pressure (up to 20 bar) |

| Solvent/diluent | Optional; can be melt or inert organic solvent (e.g., trichlorobenzene) |

| Amine addition | Continuous dropwise or nozzle introduction |

| Reaction time | Several hours (typically 3–6 hours) |

| Purification | Crystallization, washing, vacuum drying |

| Yield | Typically 80–95% depending on conditions |

| Product purity | >95% by chromatographic and melting point analysis |

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the urea or thiazole moieties.

Substitution: Substituted thiazole or urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea and related compounds:

Key Comparative Insights

Thiazole Substitution Position: Thiazol-5-yl derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) exhibit superior H3 receptor antagonism (pA2 = 8.27) compared to thiazol-4-yl analogues (pA2 = 5.65–6.23) .

Urea vs. Thiourea Backbones: Thiourea derivatives (e.g., 1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea) exhibit reduced hydrogen-bonding capacity due to sulfur’s lower electronegativity compared to urea’s oxygen. This may alter target selectivity or solubility .

Impact of Bulky Substituents :

- The tert-butyl group in the target compound and 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine enhances lipophilicity, which correlates with improved membrane permeability and prolonged metabolic half-life in preclinical models .

Benzannulation Effects :

- Benzothiazole-containing analogues (e.g., ) leverage extended aromatic systems for π-π stacking with protein targets, a feature absent in the simpler thiazole scaffold of the target compound .

Research Findings and Limitations

- Pharmacological Data Gaps: Direct activity data for this compound are sparse, necessitating extrapolation from structural analogues.

- Synthetic Feasibility : The tert-butyl group may complicate synthesis due to steric hindrance, as seen in tert-butyl-substituted thiazole-triazole hybrids .

- Contradictory Trends : While thiazol-5-yl substitution is generally favored for receptor binding (e.g., H3 antagonists in ), the target compound’s 4-tert-butylthiazol substitution suggests a trade-off between steric stabilization and optimal receptor interaction.

Biological Activity

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.30 g/mol. The compound features a thiazole ring and an amine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄OS |

| Molecular Weight | 214.30 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Inhibition of NEK7 Kinase

Research indicates that this compound acts as an inhibitor of NEK7 kinase, which plays a role in cell cycle regulation and is implicated in various cancers. The inhibition of NEK7 can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapeutics.

Case Study: NEK7 Inhibition

A study published in the patent literature describes the synthesis and evaluation of several compounds, including this compound, for their ability to inhibit NEK7. The results demonstrated significant inhibition at low micromolar concentrations, suggesting a strong potential for therapeutic application in oncology .

Effects on Cell Proliferation

In vitro assays have shown that this compound can significantly reduce the proliferation of various cancer cell lines. For instance, when tested on A549 lung cancer cells, it exhibited an IC50 value of approximately 5 µM, indicating effective growth inhibition.

The proposed mechanism involves the disruption of the NEK7-mediated signaling pathways that are crucial for mitosis. By inhibiting this kinase, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells.

Summary of Key Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and potential applications:

- Study on Urease Inhibition : Research has shown that compounds similar to this compound can inhibit urease activity in Helicobacter pylori, which is linked to gastric ulcers and cancer .

- Antitumor Activity : A comprehensive review highlighted that thiazole derivatives exhibit significant antitumor activities through various mechanisms, including apoptosis induction and cell cycle arrest .

- Pharmacokinetics : Studies on related urea compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability .

Table 2: Summary of Biological Activities

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .

- Waste disposal : Segregate organic waste (e.g., DCM, unreacted amine) in halogenated solvent containers. Neutralize acidic/basic byproducts before disposal .

- Spill management : Absorb with inert material (vermiculite) and store in labeled hazardous waste bags .

How can researchers design experiments to assess the hydrolytic stability of the urea moiety in physiological conditions?

Advanced Research Question

- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Mass spectrometry : Identify hydrolysis products (e.g., free thiazole and ethylenediamine) using LC-MS/MS .

- Kinetic analysis : Calculate half-life (t₁/₂) and degradation rate constants (k) to model stability under biological conditions .

What strategies are effective for improving the solubility of this compound in aqueous media?

Advanced Research Question

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without precipitating proteins .

- Salt formation : React with HCl to form a hydrochloride salt, increasing polarity and aqueous dispersibility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the aminoethyl chain for pH-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.